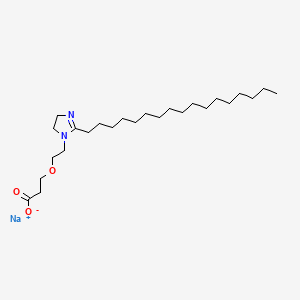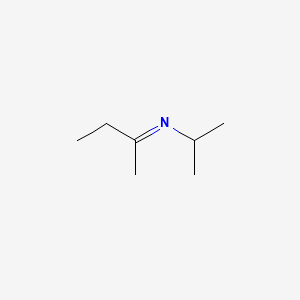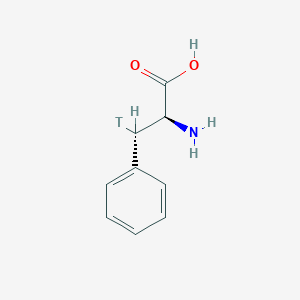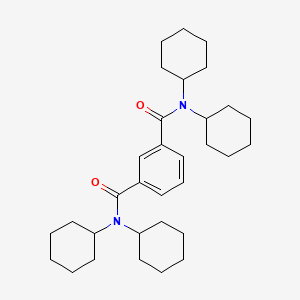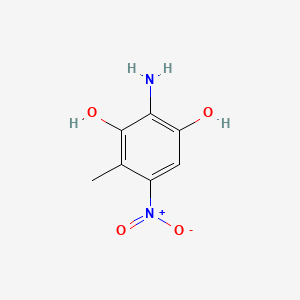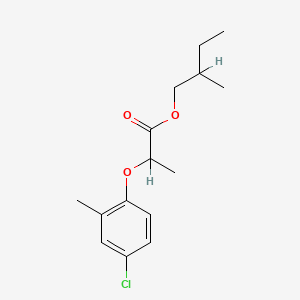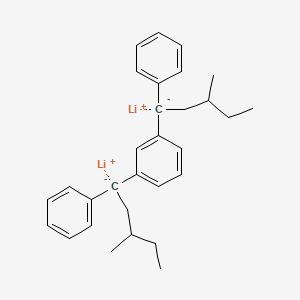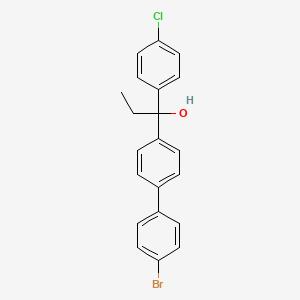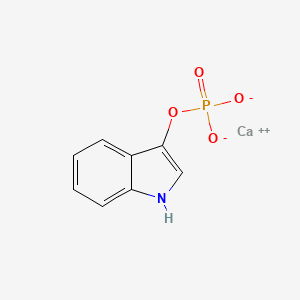
calcium 1H-indol-3-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) is a chemical compound with the molecular formula C8H8NO4P·Ca. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) typically involves the phosphorylation of indole-3-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is followed by the addition of calcium salts to form the calcium salt of the ester.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-aldehyde or indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound to indole-3-ol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-3-aldehyde, indole-3-carboxylic acid.
Reduction: Indole-3-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other indole derivatives.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as phosphatases, leading to the release of indole-3-ol and phosphate. This interaction can modulate various biological processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indol-3-ol, dihydrogen phosphate (ester), disodium salt
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) is unique due to its specific calcium salt form, which can influence its solubility, stability, and biological activity. Compared to its disodium salt counterpart, the calcium salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
16036-53-6 |
|---|---|
Molecular Formula |
C8H6CaNO4P |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
calcium;1H-indol-3-yl phosphate |
InChI |
InChI=1S/C8H8NO4P.Ca/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);/q;+2/p-2 |
InChI Key |
CKNGOVGLYMZMFW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



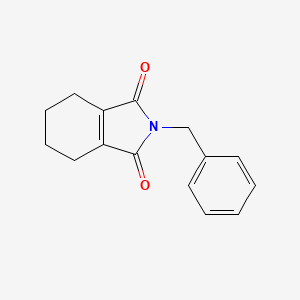
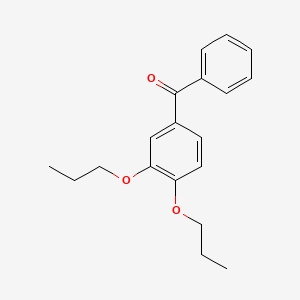
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
